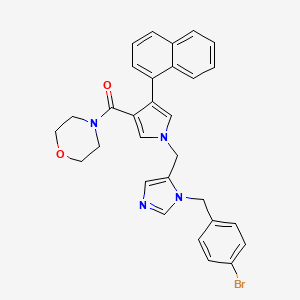

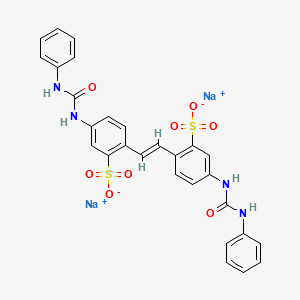

![molecular formula C31H26N2O3 B1667199 2-((2'-(5-乙基-3,4-二苯基-1H-吡唑-1-基)-[1,1'-联苯]-3-基)氧基)乙酸 CAS No. 300657-03-8](/img/structure/B1667199.png)

2-((2'-(5-乙基-3,4-二苯基-1H-吡唑-1-基)-[1,1'-联苯]-3-基)氧基)乙酸

描述

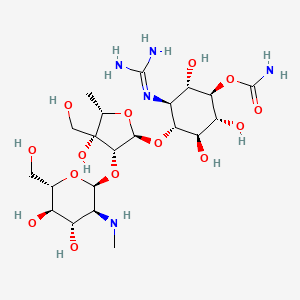

This compound is a complex organic molecule that has been studied in the context of its interaction with the human adipocyte fatty acid binding protein . It is a biphenyl azole derivative that binds to the adipocyte fatty acid binding protein (aFABP or aP2) with nanomolar affinity .

Synthesis Analysis

The synthesis of similar pyrazoline derivatives has been reported in the literature. For example, a novel pyrazoline derivative was synthesized by the reaction of an α,β-unsaturated ketone with isonicotinic acid hydrazide (INH) in glacial acetic acid .Molecular Structure Analysis

The crystal structure of the human adipocyte fatty acid binding protein in complex with this compound has been determined using x-ray diffraction . The resolution of the structure is 1.8 Å .Physical And Chemical Properties Analysis

The molecular formula of this compound is C31H26N2O3 and its molecular weight is 474.55 . Further physical and chemical properties are not detailed in the available literature.科学研究应用

抗菌和抗氧化活性

与2-((2'-(5-乙基-3,4-二苯基-1H-吡唑-1-基)-[1,1'-联苯]-3-基)氧基)乙酸相关的化合物显示出显著的抗菌和抗氧化活性。研究表明,由于这些化合物能够对抗微生物感染和氧化应激,它们在生物应用中具有潜力(Umesha, Rai, & Harish Nayaka, 2009)。

COX-2抑制和抗炎活性

一系列衍生物,如2-苯基-5-(1,3-二苯基-1H-吡唑-4-基)-1,3,4-噁二唑,已被合成并显示出有效抑制COX-2的作用,表现出强大的抗炎活性。这些化合物,包括2-(3-(4-硝基苯基)-1-苯基-1H-吡唑-4-基)-5-苯基-1,3,4-噁二唑,显示出减轻炎症的潜力(Bansal et al., 2014)。

杀真菌活性

含有氧乙酸的新型1,5-二芳基-1H-吡唑-3-氧衍生物显示出对某些真菌如玉米赤霉菌的中等抑制活性。这表明它们在农业或医学中用于对抗真菌感染的潜力(Liu et al., 2012)。

催化应用

吡唑基化合物,包括类似于上述化学物质的化合物,已被用作CO2和环己烷氧化物的共聚合催化剂。这些化合物在形成聚(环己烯碳酸酯)方面显示出显著活性,表明它们在工业化学过程中的实用性(Matiwane, Obuah, & Darkwa, 2020)。

杂环化合物的合成

这些化合物在合成各种杂环化合物方面非常有用,这对于开发新的药物和材料至关重要。它们作为创造新的化学实体的关键中间体(Ghaedi et al., 2015)。

作用机制

Target of Action

BMS-309403, also known as 2-((2’-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1’-biphenyl]-3-yl)oxy)acetic acid, is a potent and selective inhibitor of the Fatty Acid Binding Protein 4 (FABP4) . FABP4, also known as adipocyte FABP (A-FABP, aP2), is an intracellular lipid-binding protein responsible for the transportation of fatty acids .

Mode of Action

BMS-309403 interacts with the fatty-acid-binding pocket within the interior of FABP4 . It has been shown to competitively inhibit the binding of endogenous fatty acids with a Ki value of less than 2 nM .

Pharmacokinetics

It is mentioned that bms-309403 is orally active , suggesting that it can be absorbed through the gastrointestinal tract.

Result of Action

The inhibition of FABP4 by BMS-309403 has been shown to reduce atherosclerosis in mice studies . This suggests that the compound may have potential therapeutic effects in conditions related to fatty acid metabolism, such as cardiovascular diseases.

未来方向

属性

IUPAC Name |

2-[3-[2-(5-ethyl-3,4-diphenylpyrazol-1-yl)phenyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26N2O3/c1-2-27-30(22-12-5-3-6-13-22)31(23-14-7-4-8-15-23)32-33(27)28-19-10-9-18-26(28)24-16-11-17-25(20-24)36-21-29(34)35/h3-20H,2,21H2,1H3,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRVJRYZAQYCEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1C2=CC=CC=C2C3=CC(=CC=C3)OCC(=O)O)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yl)oxy)acetic acid | |

CAS RN |

300657-03-8 | |

| Record name | BMS-309403 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300657038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-309403 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5X9XSU6J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of 2-((2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yl)oxy)acetic acid (BMS-309403)?

A1: 2-((2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yl)oxy)acetic acid, also known as BMS-309403, is a potent and selective inhibitor of adipocyte fatty acid binding protein (A-FABP), also known as FABP4. [, ] This protein plays a significant role in regulating fatty acid storage, lipolysis, and inflammation, particularly within macrophages and adipose tissue. []

Q2: How does BMS-309403 interact with FABP4 and what are the downstream effects of this interaction?

A2: BMS-309403 binds to the substrate-binding pocket of FABP4, primarily through hydrophobic interactions and a key hydrogen bond with the Tyr131 residue. [] This binding prevents FABP4 from interacting with its natural ligands, such as fatty acids and endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG). [] While inhibiting the binding of free fatty acids (FFAs) to FABP4, studies have shown that this specific interaction does not appear to directly inhibit the downstream effects of FABP4 on ERK and JNK signaling or on hepatoma cell proliferation and migration. []

Q3: Has BMS-309403 been used in any preclinical models of disease?

A4: Yes, BMS-309403 has shown promising results in a neonatal rat model of hyperoxia-induced lung injury. [] In this model, prophylactic treatment with BMS-309403 led to a reduction in lung damage, collagen deposition, and expression of FABP4 and TGF-β1, suggesting a potential therapeutic role in preventing BPD-like pathology. []

Q4: Are there any radiolabeled versions of BMS-309403? What is their purpose?

A5: Yes, a carbon-14 labeled version of BMS-309403 ([14C]BMS-309403) has been synthesized. [] This radioligand serves as a valuable tool for investigating the roles of FABP4 in various inflammatory and metabolic disorders. [] It allows researchers to track the distribution and binding of BMS-309403 to FABP4 in vitro and in vivo, providing crucial insights into the compound's pharmacokinetics and target engagement.

Q5: What challenges have been encountered in developing BMS-309403 as a potential therapeutic?

A6: One challenge encountered during the development of BMS-309403 was related to its formulation in capsule form. [] The dissolution rate of the capsules, particularly those with lower drug strength, was unexpectedly slow and variable. This issue was attributed to factors like low fill weight, capsule shell material (gelatin vs. HPMC), and sinker design, all of which impacted the drug release profile. []

Q6: Are there any known structure-activity relationships for BMS-309403?

A7: While detailed structure-activity relationship (SAR) studies for BMS-309403 haven't been extensively published, researchers have investigated the synthesis of BMS-309403-related compounds and explored their inhibitory effects on FABP4. [] These investigations provide valuable insights into how modifications to the BMS-309403 scaffold might affect its binding affinity, selectivity, and overall pharmacological profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

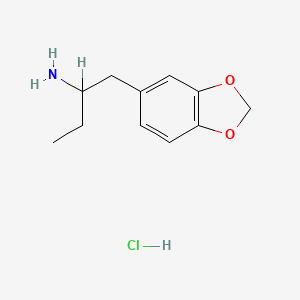

![[(2-Hexylcyclopentylidene)amino]thiourea](/img/structure/B1667137.png)

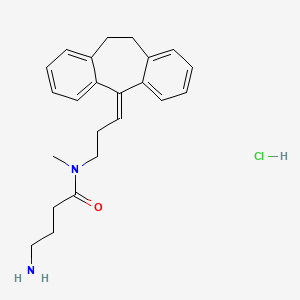

![1,4-Diphenylcyclopenta[d][1,2]oxazine](/img/structure/B1667138.png)